molecular formula C12H13ClFNO3 B13101572 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid

2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid

Cat. No.: B13101572
M. Wt: 273.69 g/mol
InChI Key: PFLVMOXECQXADC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to reduction and subsequent amidation reactions to introduce the isobutyramidomethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired this compound and its intermediates, such as 2-chloro-4-fluoro-5-nitrobenzoic acid .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and reactivity with enzymes and receptors. The isobutyramidomethyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isobutyramidomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13ClFNO3

Molecular Weight

273.69 g/mol

IUPAC Name

2-chloro-4-fluoro-5-[(2-methylpropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C12H13ClFNO3/c1-6(2)11(16)15-5-7-3-8(12(17)18)9(13)4-10(7)14/h3-4,6H,5H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

PFLVMOXECQXADC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(C=C1F)Cl)C(=O)O

Origin of Product

United States

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